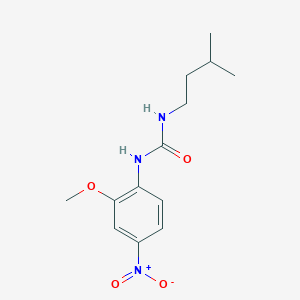

![molecular formula C19H32N4O3S B4580590 N~2~-(2-ethylphenyl)-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4580590.png)

N~2~-(2-ethylphenyl)-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)glycinamide

Übersicht

Beschreibung

The compound belongs to a class of molecules that have garnered attention for their potential pharmacological activities. Compounds with similar structures have been explored for their ability to interact with various biological targets, demonstrating the importance of their synthesis and characterization for potential therapeutic applications.

Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions focusing on optimizing the sulfonamide and benzamide appendages of the scaffold. This process aims to achieve a desirable balance of in vitro potency, selectivity, and favorable pharmacokinetic profiles (Cioffi et al., 2016).

Molecular Structure Analysis

Molecular structure analysis, including Density Functional Theory (DFT) studies, provides insights into the optimized structures, molecular electrostatic potential, and leading molecular orbital of benzenesulfonamide compounds containing piperazine heterocycles. Crystal structure determined by x-ray single crystal diffraction is crucial for understanding the conformational stability and reactivity of these molecules (Jun-Li Xiao et al., 2022).

Chemical Reactions and Properties

Chemical reactions, including sulfomethylation, highlight the functionalization of piperazine and related macrocycles with sulfonyl groups, affecting the molecule's reactivity and potential biological activity. These modifications are crucial for developing pharmacologically active molecules with specific receptor affinities (J. van Westrenen & A. Sherry, 1992).

Physical Properties Analysis

While specific studies on the physical properties of "N2-(2-ethylphenyl)-N1-[3-(4-methyl-1-piperazinyl)propyl]-N2-(methylsulfonyl)glycinamide" were not found, related research on similar compounds emphasizes the importance of solubility, melting points, and stability for their pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, such as reactivity with biological targets, are inferred from the synthesis and structure-activity relationships of compounds. These properties are pivotal in understanding the compound's potential as a pharmacological agent, including its interactions with glycine transporters and other receptors (Cioffi et al., 2013).

Wissenschaftliche Forschungsanwendungen

Biocatalysis in Drug Metabolism

A study detailed the use of biocatalysis for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, highlighting the use of a microbial-based surrogate biocatalytic system to produce sufficient amounts of mammalian metabolites for structural characterization. This approach facilitated the full structure characterization of metabolites by NMR, underscoring the utility of biocatalysis in drug metabolism research (Zmijewski et al., 2006).

Glycine Transporter-1 Inhibitors

Another research effort synthesized and evaluated N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1), identifying compounds with excellent in vitro potency, selectivity, and favorable pharmacokinetic and safety characteristics. This work contributes to the development of novel treatments for neurological disorders by modulating glycine levels in the brain (Cioffi et al., 2016).

Sulfomethylation of Macrocycles

Research on the sulfomethylation of di-, tri-, and polyazamacrocycles provided a new route to mixed-side-chain macrocyclic chelates, demonstrating a method for introducing methanesulfonate groups into these structures. This technique offers potential applications in creating chelating agents for medical imaging and therapy (van Westrenen & Sherry, 1992).

Synthesis of N-Heterocycles

A concise synthesis method for creating C-substituted morpholines, piperazines, azepines, and oxazepines from α-phenylvinylsulfonium salts was reported, showing high levels of regio- and diastereoselectivity. This research advances the methodology for synthesizing complex N-heterocycles, which are valuable in drug development and other chemical industries (Matlock et al., 2015).

Ionic Liquids in Li-ion Batteries

A study on 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide (EMP-TFSI) explored its application as a co-solvent in Li-ion batteries, highlighting its good miscibility with carbonate solvents and improved conductivity, which enhances the performance of Li-ion batteries (Kim, Cho, & Shin, 2013).

Eigenschaften

IUPAC Name |

2-(2-ethyl-N-methylsulfonylanilino)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O3S/c1-4-17-8-5-6-9-18(17)23(27(3,25)26)16-19(24)20-10-7-11-22-14-12-21(2)13-15-22/h5-6,8-9H,4,7,10-16H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUIRURVTASLHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N(CC(=O)NCCCN2CCN(CC2)C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(2-ethylphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-N~2~-(methylsulfonyl)glycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4580522.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-1-naphthamide](/img/structure/B4580540.png)

![5,6-dimethyl-2-[(3-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4580547.png)

![N-benzyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4580548.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4580550.png)

![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4580562.png)

![N~2~-(4-fluorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4580565.png)

![1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine](/img/structure/B4580574.png)

![6-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4580580.png)

![2-oxo-2-phenylethyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4580586.png)

![8-methoxy-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4580602.png)

![4-[(4-nitrophenyl)thio]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4580612.png)